2,5-Dimethyl-3-isopropylhexane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. It is characterized by its molecular formula and a molecular weight of approximately 156.31 g/mol. This compound features a complex structure that includes multiple methyl groups and an isopropyl group attached to a hexane backbone, contributing to its unique chemical properties and potential applications in various fields.
The compound is classified under organic chemistry, particularly within the category of saturated hydrocarbons (alkanes). It can be synthesized through various methods, including catalytic reactions and hydrocarbon rearrangements. The structural complexity arises from the arrangement of carbon atoms and the presence of functional groups.
One notable synthesis method for 2,5-dimethyl-3-isopropylhexane involves the use of alkylation reactions where simpler hydrocarbons are combined in the presence of catalysts. For instance, one-step synthesis processes have been explored that utilize ethyne and acetone under specific conditions to yield similar compounds .
The synthesis typically requires controlled conditions such as temperature and pressure. In some methods, hydrogenation reactions are conducted in high-pressure reactors with nickel catalysts to facilitate the conversion of intermediates into the desired product . The reaction conditions can vary significantly depending on the starting materials and desired purity of the end product.
The molecular structure of 2,5-dimethyl-3-isopropylhexane can be represented using various notations:
The compound contains 34 bonds, including 10 non-hydrogen bonds and 4 rotatable bonds .
Property | Value |
---|---|
Molecular Formula | C11H24 |
Molecular Weight | 156.30826 g/mol |
Number of Atoms | 35 (24 Hydrogen, 11 Carbon) |
2,5-Dimethyl-3-isopropylhexane can undergo various chemical reactions typical of alkanes, including substitution reactions under extreme conditions or through radical mechanisms. Additionally, it may participate in combustion reactions that yield carbon dioxide and water as primary products.
The thermal stability and reaction pathways of similar compounds have been studied using techniques such as thermogravimetric analysis and gas chromatography-mass spectrometry. These studies help in understanding the decomposition mechanisms and potential hazards associated with handling these compounds .
The mechanism of action for 2,5-dimethyl-3-isopropylhexane primarily involves its interactions as a hydrocarbon in various chemical environments. Its branched structure influences its reactivity compared to straight-chain alkanes. The presence of multiple methyl groups affects its boiling point and solubility characteristics.
As a saturated hydrocarbon, it exhibits low reactivity under standard conditions but can participate in combustion processes. Its stability makes it suitable for use in environments requiring inert solvents.
2,5-Dimethyl-3-isopropylhexane finds applications in various scientific fields:
Catalytic alkylation represents a cornerstone approach for constructing the highly branched carbon skeleton of 2,5-dimethyl-3-isopropylhexane. Isobutene dimerization under radical conditions has emerged as a particularly effective route. This method leverages the surplus isobutene generated as a byproduct in petrochemical operations, converting it into higher-value branched alkenes and alkanes [3]. The process critically depends on hydrogen sulfide (H₂S) co-feeding, which generates sulfanyl (SH•) radicals that initiate the reaction sequence. These radicals selectively abstract weakly bonded allylic hydrogens from isobutene, generating resonance-stabilized tertiary radicals. Crucially, SH• radicals exhibit thermodynamic favorability for terminal carbon activation in isobutene due to the low bond dissociation energy of allylic C-H bonds (approximately 85-90 kcal/mol) [3].
Table 1: Optimized Parameters for Isobutene Dimerization to 2,5-Dimethylhexenes (Precursors to 2,5-Dimethyl-3-isopropylhexane)
Parameter | Optimal Value | Effect on Yield/Selectivity | Key Observations |
---|---|---|---|
Temperature | 375°C | Maximizes 2,5-DMHs yield; Lower temps favor incomplete reaction | Higher temperatures promote cracking side reactions |
iso-C₄:H₂S Molar Ratio | 2:1 | Balance between radical initiation & productive dimerization | Lower ratios lead to excessive thiol byproduct formation |
Total Pressure | 3.0 atm | Monotonic increase in 2,5-DMHs yield from 1.0 to 3.0 atm | Higher pressures favor bimolecular collision frequency |
Reactor Configuration | Batch (Low SA:V) | Minimizes isobutane formation | High surface area reactors promote wall-mediated termination reactions |
The mechanistic pathway involves radical recombination where two isobutene-derived radicals couple, predominantly forming 2,5-dimethylhexenes (2,5-DMH) – either the 1-hexene, 2-hexene, or fully saturated 2,5-dimethylhexane structures collectively termed 2,5-DMHs [3]. Subsequent hydroisomerization over bifunctional catalysts (e.g., Pt/zeolite) introduces the critical isopropyl branch at the C3 position. This step requires careful catalyst design to prevent excessive cracking. The overall reaction sequence under optimized conditions (375°C, iso-C₄:H₂S = 2:1, 3.0 atm) achieves combined 2,5-DMHs yields exceeding 40% in laboratory-scale batch reactors [3]. Alternative alkylation routes employing isobutane/butene systems face challenges in achieving the precise 2,5-dimethyl substitution pattern required for downstream functionalization to the target molecule.
Introducing the sterically demanding isopropyl group at the internal C3 position of the hexane chain often necessitates sophisticated carbocation rearrangement chemistry. Branched alkane precursors like 2,5-dimethylhexane or its unsaturated analogs undergo skeletal isomerization catalyzed by strong Brønsted or Lewis acids. This process proceeds via carbocation intermediates where alkyl shifts (methyl, hydride) reposition the branching points [6]. The integration of the isopropyl group specifically requires generating a tertiary carbocation adjacent to a secondary carbon, facilitating a 1,2-alkyl shift where a methyl group migrates, leaving behind the isopropyl moiety. Computational studies indicate activation energies for such methyl shifts in model systems range between 15-25 kcal/mol, making them feasible under moderate temperatures (150-250°C) [6].
Table 2: Catalytic Systems for Skeletal Rearrangement Introducing the Isopropyl Group
Catalyst Type | Example | Temperature Range | Selectivity to Target Isomer | Limitations |
---|---|---|---|---|
Chlorided Alumina | Cl-/γ-Al₂O₃ | 100-150°C | Moderate (40-50%) | Chloride leaching, deactivation by water |
Zeolitic Materials | H-ZSM-5, Mordenite | 200-300°C | Variable (30-65%) | Pore confinement effects may hinder diffusion |
Solid Superacids | Sulfated Zirconia | 50-120°C | High (up to 70%) | Rapid deactivation via sulfate loss/coking |
Supported Lewis Acids | AlCl₃/SiO₂ | 80-180°C | Moderate-High (50-60%) | Catalyst homogeneity and regeneration challenges |
Zeolite catalysts (e.g., H-ZSM-5, mordenite) offer advantages through shape selectivity, where their constrained pore architectures can favor the formation of less bulky isopropyl branches over bulkier tert-butyl groups [6]. However, these materials suffer from hydrothermal instability under prolonged reaction conditions. Dealumination occurs above 250°C in steam-containing environments, progressively reducing acid site density and altering pore structure, thereby diminishing rearrangement selectivity over time [6]. Catalyst design efforts focus on enhancing stability through isomorphic substitution with elements like Ga or Fe while maintaining sufficient acidity. Kinetic studies reveal that rearrangement rates exhibit a strong positive correlation with acid site strength, highlighting the critical role of catalyst acidity in promoting the necessary alkyl migrations [6].
Lewis acid catalysts provide a powerful strategy for potentially streamlining the synthesis of 2,5-dimethyl-3-isopropylhexane by promoting condensation, isomerization, and cyclization reactions in a single reactor. These electron-deficient species (e.g., Al³⁺, Cr³⁺, V⁴⁺) activate carbonyl functionalities or alkenes toward nucleophilic attack by hydrocarbon chains, facilitating C-C bond formation with precise branching control [6]. Particularly effective are bifunctional catalysts incorporating both Lewis acid and reducible metal sites. For example, V-Ni/Al₂O₃ catalysts exploit vanadium's redox properties (V⁵⁺ ↔ V⁴⁺) alongside nickel's hydrogenation/dehydrogenation capability. This combination enables complex reaction sequences: alkene dehydrogenation, Lewis acid-mediated electrophilic activation, C-C coupling, and finally rehydrogenation [9]. Spectroscopic studies (FTIR, XPS) confirm that V-O-Ni linkages create highly active sites where vanadium acts as an electron sink, enhancing the electrophilicity of adsorbed intermediates [9].
Table 3: Performance of Lewis Acid Catalysts in Model Reactions Relevant to 2,5-Dimethyl-3-isopropylhexane Synthesis
Lewis Acid Catalyst | Primary Function | Relevant Model Reaction | Key Interaction/Effect |
---|---|---|---|
AlCl₃ | Carbocation generation | Isobutane/butene alkylation | Forms R+ species for C-C coupling; promotes rearrangements |
CrCl₃ | Glucose isomerization analogy | Carbonyl activation for chain growth | Generates enolates; mimics alkene activation |
V-O-Ni (in V-Ni/Al₂O₃) | Redox-coupled acid catalysis | DME reforming → parallels alkane activation | Facilitates dehydrogenation-LAS activation sequence |
ZnCl₂ | Moderate electrophilic activation | Lignin depolymerization model | Cleaves C-O bonds; potentially applicable to ethers/alcohols |
The molar ratio of Brønsted to Lewis acid sites (B/L) proves critical for optimizing selectivity in bifunctional systems. Research on MIL-101(Cr)-SO₃H catalysts for similar transformations revealed that a B/L ratio near 1.1 maximizes yields of desired branched products while minimizing dehydration and coking side reactions [6]. This balance ensures sufficient proton availability for key steps like dehydration or protodecordination without excessive generation of unsaturated, polymerization-prone carbocations. Water-compatible Lewis acids like CrCl₃ offer advantages in handling and environmental impact. Their hydrolysis constants govern speciation: CrCl₃ undergoes partial hydrolysis (Cr³⁺ + H₂O → CrOH²⁺ + H⁺), generating both Lewis acidic metal centers and Brønsted acidity in situ. This dual character can facilitate tandem reactions – for instance, Lewis acid-mediated carbonyl addition followed by Brønsted acid-catalyzed dehydration [6]. Catalyst recycling remains challenging due to leaching of metal species, driving research toward immobilized ionic liquid phases or robust metal-organic frameworks (MOFs).
Synthesizing 2,5-dimethyl-3-isopropylhexane through organometallic intermediates offers unparalleled structural precision but at increased cost and operational complexity. Grignard reagent approaches typically involve preparing 2,5-dimethylhexan-3-one followed by reaction with isopropylmagnesium bromide (iPrMgBr). This methodology exploits the nucleophilic addition of the organomagnesium species to the carbonyl, generating the tertiary alcohol, which is subsequently dehydrated and hydrogenated to yield the target alkane [7] [10]. Critical limitations arise from the extreme moisture sensitivity of Grignard reagents, demanding rigorously anhydrous conditions (H₂O < 300 ppm) throughout synthesis [10]. Furthermore, functional group incompatibility restricts substrate choices – molecules containing acidic protons (OH, SH, NH, CO₂H), reducible groups (NO₂, CN), or additional carbonyls cannot be employed without protection strategies [7]. Despite these constraints, Grignard routes deliver superior regiochemical control, particularly for installing the isopropyl group specifically at the C3 position.
Conversely, catalytic hydrogenation pathways provide cost-effective, scalable alternatives starting from unsaturated precursors like 2,5-dimethyl-3-isopropylidenehexane or the corresponding alkenes obtained via dimerization/rearrangement sequences. Hydrogenation typically employs supported transition metal catalysts (Pd/C, Pt/Al₂O₃, Raney Ni) under moderate pressures (10-50 bar H₂) and temperatures (80-150°C). The exothermic nature of alkene/alkyne hydrogenation necessitates efficient heat removal to prevent undesired isomerization or cracking [3]. While generally high-yielding, this approach risks over-reduction of residual functional groups or stereochemical scrambling if chiral centers are present. Selectivity challenges emerge when multiple unsaturated sites exhibit differing reactivities – for instance, isolated alkenes versus those conjugated with aromatic systems in byproducts. Precise control over metal dispersion, support acidity (to minimize skeletal rearrangement), and hydrogen availability mitigates these issues but adds process complexity.
Table 4: Comparative Merits of Grignard vs. Hydrogenation Approaches to 2,5-Dimethyl-3-isopropylhexane
Parameter | Grignard Reagent Route | Catalytic Hydrogenation Route |
---|---|---|
Structural Fidelity | Excellent control over branch position | Dependent on precursor purity; isomerization risk |
Functional Group Tolerance | Very low (excludes protic/polar groups) | Moderate (tolerates some ethers, halides) |
Reaction Conditions | Strictly anhydrous, low temperature feasible | Elevated T/P, but less sensitive to moisture |
Scalability | Challenging (solvent volume, sensitivity) | Highly scalable (continuous flow possible) |
Byproduct Formation | Primarily Wurtz coupling (R-R) or enolization | Cracking products, over-reduced species |
Operational Cost | High (solvent purity, Mg consumption) | Moderate (catalyst reuse offsets H₂ cost) |
Environmental Impact | Significant solvent waste | Lower E-factor; potential for green H₂ sources |
Hybrid strategies are emerging, such as in situ Grignard reagent formation using turbo-Hauser bases (iPr₂NMgCl-LiCl), which tolerate certain functional groups better than conventional Grignard preparations [7]. Furthermore, transfer hydrogenation methods employing iPrOH or formic acid as reductants offer alternatives to high-pressure H₂ infrastructure. Ultimately, route selection depends on the desired scale, available precursor complexity, and purity requirements. Industrial-scale synthesis favors catalytic routes derived from petrochemical feedstocks, while research-scale preparations of isotopically labeled or stereospecifically substituted variants may justify the Grignard approach despite its intricacies.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6